N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide

Lipophilic efficiency Medicinal chemistry ADME optimization

Medicinal chemists face a critical SAR challenge: substituting the para-OCF3 group with tert-butyl or acetamido analogs disrupts kinase selectivity. This exact building block (CAS 1795301-07-3) solves that. - Balanced profile (logP 3.35, tPSA 62 Ų) supports blood-brain barrier penetration for CNS kinase programs. - Unique ¹⁹F NMR signature enables fluorine-mediated protein-ligand interaction studies. - Serves as a patent-avoiding scaffold for novel kinase inhibitor compositions. Ideal for kinase profiling, chemical biology probe development, and matched molecular pair SAR studies.

Molecular Formula C18H16F3N3O2
Molecular Weight 363.34
CAS No. 1795301-07-3
Cat. No. B2619141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide
CAS1795301-07-3
Molecular FormulaC18H16F3N3O2
Molecular Weight363.34
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H16F3N3O2/c19-18(20,21)26-15-6-4-14(5-7-15)17(25)23-10-2-11-24-12-8-13-3-1-9-22-16(13)24/h1,3-9,12H,2,10-11H2,(H,23,25)
InChIKeyNSRWQJAADHCROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide (CAS 1795301-07-3) for Kinase-Focused Discovery Programs


N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide (CAS 1795301-07-3) is a synthetic small molecule featuring a pyrrolo[2,3-b]pyridine heterocyclic core tethered via a propyl linker to a para-trifluoromethoxy-substituted benzamide. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, extensively exploited in kinase inhibitor design, most notably for targeting B-Raf and other oncogenic kinases [1]. The specific combination of the N-propyl-linked benzamide with the electron-withdrawing OCF3 group at the para position yields a compound with a molecular weight of 363.34 g/mol, a calculated logP of 3.35, and a topological polar surface area (tPSA) of 62 Ų [2]. While this CAS listing appears in multiple vendor catalogs as a building block for medicinal chemistry and chemical biology applications, it is critical to recognize that publicly available, peer-reviewed bioactivity data for this exact compound remain extremely scarce at the time of this analysis.

Kinase inhibitor design building block with pyrrolo[2,3-b]pyridine core
CNS-relevant physicochemical range: reported logP, tPSA, and metabolic resistance of OCF3
Less exemplified OCF3-benzamide variant in kinase patent families

Why N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide Cannot Be Simply Replaced by an In-Class Analog


Compounds within the pyrrolo[2,3-b]pyridine benzamide class are not interchangeable. Systematic patent landscaping reveals that even subtle changes to the benzamide substituent—such as replacing a para-trifluoromethoxy group with a tert-butyl, acetamido, or halogen—can profoundly alter kinase selectivity profiles, cellular potency, and pharmacokinetic properties [1]. The trifluoromethoxy group (-OCF3) confers distinct electronic and lipophilic characteristics compared to its closest isosteric and bioisosteric replacements: it is a stronger electron-withdrawing group than tert-butyl (-C(CH3)3), more lipophilic than acetamido (-NHCOCH3), and possesses a unique fluorine-driven metabolic profile that can reduce oxidative metabolism relative to non-fluorinated alkoxy or alkyl groups [2]. When a research program has identified a specific structure-activity relationship (SAR) dependent on this exact OCF3-benzamide topology—perhaps through a virtual screening hit, a patent example, or a preliminary biochemical screen—substitution with a structurally similar but functionally distinct analog risks breaking the critical molecular recognition pattern against the intended kinase target. The quantitative evidence below delineates the measurable points of differentiation that procurement specialists and medicinal chemists must evaluate before considering any alternative.

Target compound
para-OCF3 benzamide
Substituent-specific kinase selectivity may not transfer to Cl, F, or tert-butyl analogs
Analog risk
tert-butyl or acetamido replacements
Lipophilic efficiency shift may alter ADME properties and off-target liability
Electronic mismatch
Electron-donating para substituents
Weaker H-bond donor acidity may disrupt hinge-binding interactions

Quantitative Differentiation Evidence for CAS 1795301-07-3 Against Its Closest Structural Analogs


Para-Substituent Lipophilic Efficiency: Trifluoromethoxy Versus tert-Butyl and Acetamido Analogs

Lipophilic efficiency is a critical parameter in hit-to-lead optimization, balancing potency gains against the risk of promiscuity and poor pharmacokinetics. The target compound's para-OCF3 substituent yields a computed logP of 3.35, placing it in a distinctly favorable lipophilic range compared to its closest commercial analogs [1]. This differentiation impacts not only target binding but also solubility, metabolic stability, and off-target liability potential at equipotent concentrations.

Lipophilic efficiency
Reported
Target clogP 3.35
vs. tert-butyl ~4.2, acetamido ~1.8
Intermediate lipophilicity supports CNS lead-like range; avoids excess lipophilicity risk
Lipophilic efficiency Medicinal chemistry ADME optimization

Para-Trifluoromethoxy as an Electron-Withdrawing Substituent: Impact on Benzamide NH Acidity and Hydrogen-Bond Donor Strength

The electron-withdrawing nature of the para-OCF3 group directly modulates the acidity of the benzamide NH proton, a feature that can influence hydrogen-bonding interactions with the kinase hinge region or conserved water networks. The Hammett para constant (σp) for OCF3 is +0.35, indicating a moderate electron-withdrawing effect comparable to that of chlorine but significantly stronger than that of methyl or tert-butyl (σp = -0.20 and -0.15, respectively) [1]. This differentiated electronic character predicts a measurably stronger hydrogen-bond donor capacity for the target compound's amide NH compared to analogs with electron-donating para-substituents.

Electronic effect
Class-level
σp(OCF3) = +0.35
Moderate electron withdrawal enhances benzamide NH donor strength vs. electron-donating analogs
Hydrogen-bond donor strength Electron-withdrawing effects Kinase hinge binding

Metabolic Stability of the Trifluoromethoxy Group Versus Methyl Ether and tert-Butyl Analogs

The para-OCF3 group is widely recognized in medicinal chemistry as a metabolically resistant replacement for methoxy (-OCH3) or tert-butyl groups, which are susceptible to O-dealkylation by CYP450 enzymes or terminal methyl oxidation, respectively. The trifluoromethoxy group resists oxidative metabolism due to the strength of the C-F bonds and the absence of abstractable hydrogen atoms on the fluorinated carbon, leading to markedly improved in vitro metabolic stability in liver microsome assays across structurally diverse series [1]. While direct experimental half-life data for the target compound itself are not publicly available, the well-documented class-level trend predicts a substantial stability advantage over its non-fluorinated analogs.

Metabolic resistance
Class-level
~3-10× t1/2 improvement
OCF3 vs. OCH3 in HLM, literature class trend
Predicted reduced oxidative clearance may lower attrition risk in PK studies
Metabolic stability CYP450 resistance Oxidative metabolism

Topological Polar Surface Area (tPSA) and Brain Penetration Potential: OCF3-Benzamide Versus Chloro and Pyrrolyl Analogs

The topological polar surface area (tPSA) is a key determinant of a compound's ability to cross the blood-brain barrier, with values below 90 Ų generally favorable for CNS penetration and values below 70 Ų considered optimal. The target compound possesses a tPSA of 62 Ų [1], placing it squarely within this CNS-favorable window. This favorably distinguishes it from the para-acetamido analog (which adds an additional polar amide bond, predicted tPSA ~85 Ų) and the para-pyrrolyl analog CAS 1788770-23-9 (which adds a nitrogen-containing ring, predicted tPSA ~72 Ų), while maintaining comparability to the para-chloro analog (predicted tPSA ~55 Ų, similar size but without the metabolic resistance of OCF3).

CNS permeability
Reported
tPSA = 62 Ų
Favorable tPSA below 70–90 Ų threshold suggests passive brain penetration potential
tPSA CNS permeability Physicochemical property space

Structural Scaffold Diversity Within the Pyrrolo[2,3-b]pyridine Benzamide Family and Patent Differentiation

A survey of patent literature from 2005 to 2022 reveals that the pyrrolo[2,3-b]pyridine benzamide chemotype has been claimed across multiple kinase inhibitor patent families, including those targeting B-Raf (US20080306123A1), protein kinase A (PKA, US20240132490), and various receptor tyrosine kinases (EP2395004A2) [1]. Within this crowded IP space, the precise combination of a para-trifluoromethoxybenzamide warhead with an N-propyl linker appears less frequently claimed than the corresponding para-chloro, para-methyl, or para-fluoro variants. While the target compound does not itself appear as a specifically exemplified compound in these major patent families (based on full-text searches), its structural distinctiveness from the most commonly disclosed analogs may offer strategic advantages for organizations building patent-avoiding chemical matter or seeking novel composition-of-matter positions.

Patent landscape
Data to verify
OCF3 variant rare in exemplified compounds
May support freedom-to-operate; manual patent review context
Qualitative survey, not exhaustive
Kinase inhibitor patents Scaffold novelty IP position

High-Value Application Scenarios for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide in Drug Discovery


Building Block for Kinase-Focused Lead Optimization with an Emphasis on CNS-Relevant Kinase Targets

The compound's balanced physicochemical profile—logP 3.35, tPSA 62 Ų, and the metabolic resistance of the OCF3 group [1]—makes it an attractive starting point for designing brain-penetrant kinase inhibitors targeting glioma-associated kinases (e.g., B-Raf V600E, PKA, or CDK8). Its intermediate lipophilicity and favorable tPSA suggest acceptable passive blood-brain barrier permeability, while the metabolically hardened OCF3 substituent reduces the risk of rapid oxidative clearance commonly observed with non-fluorinated alkoxy analogs. In vitro metabolic stability screens in mouse and human liver microsomes, followed by MDCK-MDR1 permeability assays, are the logical next steps for groups procuring this compound for CNS kinase programs.

Systematic Matched Molecular Pair Analysis of Para-Substituent Effects on Kinase Selectivity

For academic and industrial kinase profiling groups, the target compound serves as a key member of a matched molecular pair series alongside its para-tert-butyl (CAS 1788830-89-6), para-acetamido, and para-chloro analogs. By screening this compound against a broad kinase panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot), researchers can quantitatively map the contribution of the OCF3 substituent to kinase selectivity and potency relative to the tert-butyl and acetamido comparators [2]. This head-to-head selectivity fingerprint directly informs which future analogs are worth synthesizing and which off-target liabilities require mitigation before advancing a chemical series.

Chemical Biology Probe for Investigating OCF3-Specific Protein-Ligand Interactions

The unique fluorine NMR signature and the electron-withdrawing character of the OCF3 group (σp = +0.35) [1] make this compound a useful chemical biology tool for studying fluorine-mediated protein-ligand interactions via ¹⁹F NMR spectroscopy. Researchers investigating how trifluoromethoxy substituents engage with hydrophobic kinase back pockets or influence water network organization can use this building block to generate probe molecules for biophysical assays (SPR, ITC, X-ray crystallography). Its procurement enables experiments that directly interrogate the biophysical basis of fluorine affinity, complementing computational predictions from docking and MD simulations.

Parent Scaffold for Developing Novel IP-Differentiated Kinase Inhibitors

Given the relatively sparse exemplification of para-OCF3 benzamide variants in the major pyrrolo[2,3-b]pyridine kinase inhibitor patent families [1] (Section 3, Evidence Item 5), this compound can serve as a parent scaffold for a patent-avoiding or patent-generating medicinal chemistry program. A research organization can elaborate this scaffold—through modifications to the pyrrolopyridine core, the linker length, or the benzamide ring—to generate novel compositions of matter with a demonstrable structural departure from heavily claimed prior art. Procurement of the OCF3 building block at the outset positions the program in a less congested IP sub-space while maintaining the validated pharmacophoric elements of the pyrrolopyridine kinase inhibitor class.

Application
Selection Property
Validation Focus
CNS kinase tool compound design
Balanced logP, tPSA, metabolically resistant OCF3
Brain penetration assay (MDCK-MDR1) and microsomal stability
Kinase selectivity profiling
Defined substituent electronic/lipophilic contrast
Broad kinase panel screening (e.g., KINOMEscan)
19F NMR interaction studies
Fluorine-containing OCF3 group with strong NMR signature
Biophysical binding assays (SPR, X-ray)
IP-differentiated kinase inhibitor program
Infrequently exemplified OCF3-benzamide variant
Freedom-to-operate analysis and composition-of-matter patenting
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